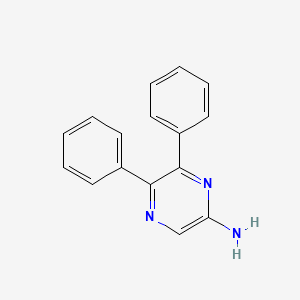

5,6-Diphenylpyrazin-2-amine

Descripción

Contextualizing Pyrazine (B50134) Derivatives within Contemporary Chemical Research

Pyrazines are a class of nitrogen-containing heterocyclic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. mdpi.com This structural motif is found in numerous natural products and is a critical building block in organic chemistry. mdpi.comresearchgate.net The unique electronic properties of the pyrazine ring, particularly its π-deficient nature, make it a valuable component in the design of functional molecules. researchgate.net

In contemporary chemical research, pyrazine derivatives are investigated for a wide spectrum of applications. They form the core of many pharmacologically active agents, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comresearchgate.net The well-known drug Pyrazinamide, for instance, is a frontline treatment for tuberculosis. taylorandfrancis.com Beyond medicine, the ability of the pyrazine scaffold to function as an electron acceptor has led to its use in materials science, including the development of conjugated polymers, sensors, and luminescent materials. researchgate.netnih.gov The versatility of the pyrazine core allows it to be readily modified through various chemical reactions, enabling the synthesis of large libraries of compounds for screening and development. researchgate.nettandfonline.com

Overview of Key Research Trajectories Pertaining to 5,6-Diphenylpyrazin-2-amine and its Analogs

The compound this compound, featuring a pyrazine ring substituted with two phenyl groups and an amine group, serves as a crucial scaffold in several key areas of academic and industrial research. Its derivatives have shown significant promise, particularly in medicinal chemistry and materials science.

One of the most prominent research trajectories involves the development of this compound analogs as potent and selective agonists for the prostacyclin (PGI₂) receptor. colab.wsersnet.org Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, and its receptor is a key target for the treatment of vascular disorders like pulmonary arterial hypertension (PAH). ersnet.org Researchers have synthesized novel diphenylpyrazine derivatives to create metabolically stable, long-acting prostacyclin receptor agonists. colab.ws

A notable example from this research is the compound NS-304 , a prodrug that is converted in the body to its active form, MRE-269 . medchemexpress.com MRE-269 is a highly selective agonist for the human prostacyclin (IP) receptor and has demonstrated potent inhibition of platelet aggregation. colab.wsmedchemexpress.com This line of research highlights the utility of the this compound core in designing targeted therapeutics. The synthesis of these complex analogs often begins with a key intermediate, such as N-isopropyl-5,6-diphenylpyrazin-2-amine, which is derived from the parent compound. newdrugapprovals.orgrssing.com

Another area of investigation involves the use of the diphenylpyrazine scaffold in coordination chemistry and materials science. The rigid, aromatic structure is suitable for creating ligands that can bind to metal centers. Research has shown that a related compound, 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) , can act as a bridging ligand to form mono- and dinuclear ruthenium complexes. researchgate.net These complexes exhibit interesting electronic and spectroscopic properties, suggesting potential applications in areas such as molecular electronics or catalysis. researchgate.net

Furthermore, patents have described pyrazine derivatives as potential adenosine (B11128) antagonists, which could be useful for treating neurological conditions such as depression, dementia, and Parkinson's disease, indicating a broader therapeutic potential for this class of compounds. google.com

The detailed findings from some of these key research areas are summarized in the table below.

Table 1: Selected Research Findings on Analogs of this compound

| Research Area | Compound/Analog | Function/Target | Key Research Finding |

|---|---|---|---|

| Medicinal Chemistry | MRE-269 ([4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]acetic acid) | Prostacyclin (IP) Receptor Agonist | A highly selective agonist for the human IP receptor with an inhibition constant (Kᵢ) of 20 nM. medchemexpress.com |

| Medicinal Chemistry | NS-304 (Prodrug of MRE-269) | Orally Available Prostacyclin (IP) Receptor Agonist | An orally available and long-acting prodrug developed for treating vascular diseases such as pulmonary arterial hypertension. colab.wsmedchemexpress.com |

| Medicinal Chemistry | Diphenylpyrazine derivatives (e.g., 8c, 15a, 15b) | Inhibition of Platelet Aggregation | Showed potent inhibition of ADP-induced human platelet aggregation with IC₅₀ values of 0.2 µM. colab.ws |

| Coordination Chemistry | 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) | Bridging Ligand for Metal Complexes | Used to synthesize mono- and dinuclear ruthenium complexes with tunable electronic properties. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

41270-71-7 |

|---|---|

Fórmula molecular |

C16H13N3 |

Peso molecular |

247.29 g/mol |

Nombre IUPAC |

5,6-diphenylpyrazin-2-amine |

InChI |

InChI=1S/C16H13N3/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H,(H2,17,19) |

Clave InChI |

BOIRYLPSITXMRA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)N |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 5,6 Diphenylpyrazin 2 Amine

Strategic Approaches to the Chemical Synthesis of 5,6-Diphenylpyrazin-2-amine

The construction of the this compound scaffold can be achieved through several synthetic routes, each with its own set of advantages and limitations. These methods range from classical condensation reactions to modern catalyzed processes.

Foundational Synthesis Pathways (e.g., Jones' Method for α-amino acid amide condensation)

One of the most fundamental and widely utilized methods for constructing the pyrazine (B50134) ring is the Jones' synthesis, which involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. beilstein-journals.orgijbpas.com In the context of this compound, this would typically involve the reaction of glycinamide (B1583983) (the simplest α-amino acid amide) with benzil (B1666583) (1,2-diphenylethane-1,2-dione).

The reaction, first reported by R.G. Jones in 1949, is typically carried out in the presence of a base like sodium hydroxide. beilstein-journals.orgrsc.org The initial step involves the nucleophilic attack of the amino group of the α-amino acid amide on one of the carbonyl groups of the 1,2-dicarbonyl compound. Subsequent intramolecular condensation and dehydration lead to the formation of the pyrazine ring. A key challenge in this method was initially the preparation of the free α-amino acid amides, but later work by Karmas and Spoerri demonstrated that the condensation can also proceed effectively using the more readily available hydrohalide salts of the amino acid amides. rsc.orgnih.gov

A specific example involves the reaction of benzil with glycinamide hydrochloride in methanol (B129727) with sodium hydroxide, refluxed for several hours. chembk.com After the reaction is complete, adjusting the pH with an acid like glacial acetic acid or hydrochloric acid precipitates the product, 5,6-diphenylpyrazin-2-ol (B169877) (also known as 5,6-diphenyl-2(1H)-pyrazinone), which can then be converted to the target amine. chembk.comgoogle.com

Table 1: Foundational Synthesis of 5,6-Diphenylpyrazin-2-ol (Precursor to this compound)

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Benzil, Glycinamide hydrochloride | Sodium hydroxide | Methanol | Reflux, 3-4h | 5,6-Diphenylpyrazin-2-ol | 88.7% | chembk.com |

Precursor-Based Synthetic Routes (e.g., from 2-hydroxy-5,6-diphenylpyrazine or halogenated pyrazines)

A common and versatile strategy for the synthesis of this compound involves the use of pre-functionalized pyrazine precursors. This approach allows for the late-stage introduction of the amine group, which can be advantageous for creating diverse analogs.

From 2-hydroxy-5,6-diphenylpyrazine:

The hydroxyl group of 2-hydroxy-5,6-diphenylpyrazine (which exists in tautomeric equilibrium with 5,6-diphenylpyrazin-2(1H)-one) can be converted into a better leaving group, such as a halogen. nih.gov For instance, treatment with a halogenating agent like phosphorus oxychloride (POCl₃) or tribromophosphine (PBr₃) yields the corresponding 2-chloro- or 2-bromo-5,6-diphenylpyrazine. chemicalbook.com

A patented procedure describes the reaction of 5,6-diphenyl-2-hydroxypyrazine with tribromooxyphosphorus in an anhydrous solvent like acetonitrile (B52724) under the influence of a base catalyst to produce 5-bromo-2,3-diphenylpyrazine (B3034873). google.com

From Halogenated Pyrazines:

Once the halogenated pyrazine is obtained, the amine group can be introduced via a nucleophilic aromatic substitution (SₙAr) reaction. Reacting the 2-halopyrazine with ammonia (B1221849) or a primary/secondary amine, often in a polar aprotic solvent like dimethylformamide (DMF) and in the presence of a base, leads to the desired 2-aminopyrazine (B29847) derivative. The electron-withdrawing nature of the pyrazine ring and the phenyl substituents facilitates this substitution. For example, 5-chloro-2,3-diphenylpyrazine (B40291) reacts with isopropylamine (B41738) in DMF with a base like sodium carbonate at elevated temperatures to yield N-isopropyl-5,6-diphenylpyrazin-2-amine.

Table 2: Synthesis via Halogenated Pyrazine Precursors

| Starting Material | Reagents | Solvent | Conditions | Intermediate | Subsequent Reaction | Product | Yield | Reference |

| 2-Hydroxy-5,6-diphenylpyrazine | POCl₃ | - | 100-110°C, 5-6h | 5-Chloro-2,3-diphenylpyrazine | - | - | 77% | chemicalbook.com |

| 5,6-Diphenyl-2-hydroxypyrazine | Tribromooxyphosphorus | Acetonitrile | 70°C, 30h | 5-Bromo-2,3-diphenylpyrazine | Isopropylamine, Dioxane | N-isopropyl-5,6-diphenylpyrazin-2-amine | ~89% (for intermediate) | google.com |

| 5-Chloro-2,3-diphenylpyrazine | Isopropylamine, Na₂CO₃ | DMF | 80–100°C | - | - | N-isopropyl-5,6-diphenylpyrazin-2-amine | 75-85% |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

In the Jones' synthesis, the rate of addition of the base and the reaction temperature have been shown to be important factors. beilstein-journals.org For nucleophilic substitution reactions on halogenated pyrazines, polar aprotic solvents like DMF and DMSO are known to enhance reaction rates. However, DMSO can sometimes lead to side reactions at higher temperatures. The choice and amount of base are also critical; while necessary for deprotonating the incoming amine, excess base can cause hydrolysis of the chloropyrazine starting material.

Modern approaches have also been developed to improve the synthesis. For example, a photoredox-catalyzed method using an iridium(III) complex and a copper(II) co-catalyst allows for the one-pot synthesis of this compound from oxime esters and trimethylsilyl (B98337) cyanide under blue LED irradiation at room temperature, offering excellent regioselectivity and avoiding harsh conditions.

Table 3: Optimized Photoredox Synthesis Conditions

| Parameter | Optimal Condition |

| Catalyst | Ir(ppy)₃ (1 mol%) |

| Cocatalyst | Cu(OTf)₂ (10 mol%) |

| Solvent | DMSO |

| Light Source | 12 W Blue LED |

| Temperature | 25°C |

| Yield | 64% |

Data sourced from a novel photoredox approach.

Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold

The this compound core is a versatile platform for generating a wide array of analogs with potentially diverse biological activities. Derivatization can be targeted at the exocyclic amine group or the pyrazine core itself.

Functionalization at the Amine Moiety

The primary amine group of this compound is a prime site for modification. Standard amine chemistry can be employed to introduce a variety of substituents, thereby modulating the compound's physicochemical properties.

Common derivatization reactions include:

N-Alkylation: Introduction of alkyl groups can be achieved through reaction with alkyl halides or via reductive amination. For instance, reacting this compound with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: Reaction with acyl chlorides or anhydrides introduces acyl groups, forming amides.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.

A notable example is the synthesis of Selexipag, an oral prostacyclin receptor agonist. nih.govebi.ac.uk In its synthesis, N-isopropyl-5,6-diphenylpyrazin-2-amine is further functionalized at the amine nitrogen by reacting it with a bromoacetic acid derivative, followed by further transformations to build the side chain. google.com

Table 4: Examples of Functionalization at the Amine Moiety

| Starting Material | Reagents | Reaction Type | Product |

| This compound | Isopropyl bromide | N-Alkylation | N-isopropyl-5,6-diphenylpyrazin-2-amine |

| N-isopropyl-5,6-diphenylpyrazin-2-amine | 2-(4-chlorobutoxy)acetic acid | N-Alkylation | 2-{4-[N'-(5,6-diphenylpyrazin-2-yl)-N'-isopropylamino]butoxy}acetic acid google.com |

| This compound | Acetyl chloride | N-Acylation | N-(5,6-diphenylpyrazin-2-yl)acetamide |

Modifications of the Diphenylpyrazine Core

While functionalization of the amine is more common, the diphenylpyrazine core itself can also be modified, although this often requires more elaborate synthetic strategies.

Halogenation: Direct halogenation of the pyrazine ring can be achieved using reagents like N-bromosuccinimide (NBS). For example, pyrazin-2-amines can be brominated at the 5-position. thieme-connect.de

Cross-Coupling Reactions: If a halogen is present on the pyrazine ring (other than at the 2-position), Suzuki or Stille couplings can be used to introduce new carbon-carbon bonds, such as additional aryl or alkyl groups.

Modifications of the Phenyl Rings: Electrophilic aromatic substitution on the pendant phenyl rings is another possibility, although controlling the regioselectivity can be challenging. The directing effects of the pyrazine ring would influence the position of substitution.

For example, starting with a di-halogenated pyrazine allows for sequential and regioselective introduction of different phenyl groups via Suzuki-Miyaura coupling, offering a route to unsymmetrically substituted diphenylpyrazine analogs.

Multi-Step Synthesis of Complex this compound Derivatives

The synthesis of complex derivatives of this compound often involves multi-step reaction sequences, allowing for the introduction of diverse functional groups and structural modifications. These methods are crucial for developing compounds with specific chemical and physical properties.

One common strategy begins with a commercially available precursor, such as pyrazine-2-carbonitrile. Through homolytic alkylation, a series of 5-alkylpyrazine-2-carbonitriles can be generated. These intermediates can then be converted into 1-(5-alkylpyrazin-2-yl)ethan-1-ones via a Grignard reaction. grafiati.com

Another well-documented route involves the use of a 5-chloro-2,3-diphenylpyrazine intermediate. This precursor can react with various primary or secondary amines through a nucleophilic aromatic substitution (SNAr) mechanism. For instance, the reaction of 5-chloro-2,3-diphenylpyrazine with isopropylamine in the presence of a base like sodium carbonate and a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–100°C) yields N-isopropyl-5,6-diphenylpyrazin-2-amine. This method is scalable and can produce yields in the range of 75–85% after purification by recrystallization.

A novel photoredox-catalyzed approach offers a one-pot synthesis method utilizing oxime esters and trimethylsilyl cyanide (TMSCN) under blue LED irradiation. This process employs a dual catalytic system of iridium(III) tris(2-phenylpyridine) (Ir(ppy)₃) and copper(II) triflate (Cu(OTf)₂). The iridium complex activates TMSCN to generate a cyanomethyl radical, which then undergoes a copper-mediated cyclization with oxime esters to form the pyrazine core. Subsequent amination with ammonium (B1175870) chloride produces this compound.

Furthermore, the synthesis of pyrazine derivatives can be achieved through the dehydrogenative coupling of β-amino alcohols, catalyzed by manganese pincer complexes. acs.org This method forms 2,5-substituted pyrazines with the release of hydrogen gas and water as the only byproducts. acs.org

These multi-step syntheses allow for the creation of a library of this compound derivatives with varied substituents, which is essential for structure-activity relationship studies. nih.gov

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is fundamental for optimizing reaction conditions and improving yields.

In the synthesis involving the 5-chloropyrazine intermediate, the mechanism is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the phenyl groups on the pyrazine ring activates it for nucleophilic attack by an amine. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the aminated product.

For the photoredox-catalyzed synthesis, the mechanism involves radical intermediates. The iridium photocatalyst, upon excitation by light, initiates a single-electron transfer process to generate a cyanomethyl radical from TMSCN. This radical then participates in a copper-catalyzed cyclization reaction with an oxime ester to construct the pyrazine ring.

The dehydrogenative coupling of β-amino alcohols catalyzed by manganese complexes is proposed to proceed through a series of dehydrogenation and condensation steps. acs.org The catalyst first dehydrogenates the alcohol to an aldehyde intermediate. This intermediate then undergoes self-coupling with another molecule of the amino alcohol derivative, leading to a 2,5-dihydropyrazine intermediate through the elimination of water. A final metal-catalyzed dehydrogenation step results in the aromatic pyrazine product. acs.org

Recent advancements have also seen the use of large language models (LLMs) to guide the elucidation of reaction mechanisms. arxiv.orgarxiv.org By combining chemical principles with systematic exploration, these computational tools can help in proposing and evaluating plausible reaction pathways. arxiv.orgarxiv.org

Polymorphism and Crystalline Forms Research of this compound Derivatives

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of research for derivatives of this compound, as different polymorphs can exhibit distinct physical and chemical properties.

Research into a specific derivative, 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}-N-(methylsulfonyl)acetamide, has identified several crystalline forms, designated as Form-I, Form-II, and Form-III. google.comgoogle.com Each form is characterized by a unique X-ray powder diffraction (XRPD) pattern. For example, Form-III exhibits characteristic diffraction peaks at 2θ angles of 9.3°, 9.7°, 16.8°, 20.6°, and 23.5° when using Cu Kα radiation. google.com Similarly, two crystalline forms of calcium;{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetate have been identified and characterized by their distinct XRPD peaks. googleapis.com

The stability of different polymorphic forms can be influenced by factors such as solvent choice during crystallization and storage conditions. researchgate.net Detailed crystal structure analysis of pyrazine derivatives has shown that thermally stable forms are often close-packed, while metastable forms can be stabilized by specific intermolecular interactions like halogen-halogen or halogen-nitrogen bonds. grafiati.com

Methodologies for Polymorph Characterization

A variety of analytical techniques are employed to characterize the different polymorphic forms of this compound derivatives.

X-ray Powder Diffraction (XRPD) is a primary tool for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns. google.comgoogleapis.comacs.org

Single-Crystal X-ray Diffraction provides detailed information about the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice. rsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC) is used to investigate the thermal behavior of polymorphs, such as melting points and phase transitions between different forms. acs.orgresearchgate.net

Infrared (IR) Spectroscopy can differentiate polymorphs by detecting variations in the vibrational modes of the molecules, particularly in regions corresponding to hydrogen bonding. acs.orgresearchgate.net

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of the crystalline forms. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the compound.

These characterization methods are often used in combination to provide a comprehensive understanding of the polymorphic landscape of a given compound.

Controlled Crystallization Techniques for Specific Polymorphic Forms

The ability to selectively crystallize a desired polymorphic form is crucial. Various techniques are utilized to control the crystallization process.

Solvent-Based Crystallization: The choice of solvent is a critical factor. Crystallization from different solvents, which vary in polarity and hydrogen bonding ability, can lead to the formation of different polymorphs. acs.orgresearchgate.net For instance, the Form-III crystal of 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}-N-(methylsulfonyl)acetamide can be produced by crystallization from an ester or an aromatic hydrocarbon solvent. google.com

Temperature Control: The temperature at which crystallization occurs can influence the nucleation and growth of specific polymorphs. google.com

Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process to favor that specific form. acs.orgresearchgate.net

Anti-Solvent Addition: This technique involves adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, thereby inducing precipitation and crystallization. google.com

Lyophilization (Freeze-Drying): This method involves freezing a solution of the compound and then removing the solvent by sublimation under vacuum. It can sometimes produce unique polymorphic forms. acs.orgresearchgate.net

Hydrodynamic Cavitation: This process utilizes controlled fluid dynamics to induce nucleation and precipitation, offering a method for direct crystallization of high-purity particles. google.com

The selection and optimization of the crystallization method are key to obtaining the desired polymorphic form with consistent quality.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5,6 Diphenylpyrazin 2 Amine and Its Derivatives

Vibrational Spectroscopic Techniques for Structural Assignment

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a fundamental tool for identifying the functional groups present in 5,6-diphenylpyrazin-2-amine. The analysis of the FTIR spectrum allows for the assignment of characteristic absorption bands corresponding to specific vibrational motions.

Key vibrational modes for this compound include:

N-H Stretching: The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretches of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations from the two phenyl rings and the pyrazine (B50134) ring are expected to appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring, which involve both C=N and C=C bonds, give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. Phenyl ring C=C stretching vibrations also occur in this range. For instance, in a complex derivative containing the 5,6-diphenylpyrazin-2-yl moiety, a C=N stretch was identified at 1589 cm⁻¹ libretexts.org.

N-H Bending: The scissoring vibration of the primary amine group is typically observed between 1590 and 1650 cm⁻¹.

While a specific, publicly available spectrum for this compound is not provided in the search results, the expected absorption bands can be tabulated based on established group frequencies and data from related pyrazine structures google.compharmaffiliates.com.

Table 1: Expected FTIR Absorption Bands for this compound This table is generated based on typical infrared absorption frequencies for the functional groups present.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3300 - 3500 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) |

| 3000 - 3100 | Stretch | Aromatic C-H (Phenyl & Pyrazine Rings) |

| 1590 - 1650 | Scissoring (Bend) | N-H (Primary Amine) |

| 1400 - 1600 | Stretch | C=N and C=C (Pyrazine and Phenyl Rings) |

| 690 - 900 | Out-of-Plane Bend | Aromatic C-H |

Raman Spectroscopy Investigations

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For aromatic systems like pyrazine, the ring breathing mode is often a prominent and structurally informative feature in the Raman spectrum. For the parent pyrazine molecule, this mode is reported at 1015 cm⁻¹ google.com. Substitution on the ring significantly affects the frequency of this mode; for example, 2-chloropyrazine (B57796) and 2,6-dichloropyrazine (B21018) show ring breathing modes at 1049 cm⁻¹ and 1131 cm⁻¹, respectively google.com.

For this compound, the following observations would be anticipated in a Raman spectrum:

Ring Breathing Modes: Strong signals corresponding to the breathing vibrations of both the pyrazine and phenyl rings would be expected. The pyrazine ring breathing mode would likely be shifted from the 1015 cm⁻¹ value of unsubstituted pyrazine due to the electronic and mass effects of the three substituents organicchemistrydata.org.

Symmetric Vibrations: The symmetric stretching of the C-C bonds of the phenyl groups would produce intense Raman signals.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural detail in the lower frequency region of the spectrum googleapis.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR Studies (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information on the number and type of hydrogen and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the amine protons, the single pyrazine proton, and the ten protons of the two phenyl rings. Based on data from a closely related derivative, N-(4-chlorobutyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine, the lone pyrazine proton (at C3) is highly deshielded and appears as a singlet significantly downfield, around δ 8.02 ppm google.com. The protons of the phenyl groups typically appear as a complex multiplet in the aromatic region (δ 7.20-7.50 ppm) google.com. The amine (-NH₂) protons would appear as a broad singlet whose chemical shift is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's asymmetry, 10 distinct signals are expected (4 for the pyrazine ring and 6 for the phenyl rings, assuming the two phenyl rings are equivalent due to rotation). The carbons of the pyrazine ring are significantly deshielded, with chemical shifts influenced by the two nitrogen atoms and the substituents pressbooks.pubmasterorganicchemistry.com. Carbonyl carbons in related pyrazinone structures appear far downfield (170-220 ppm), and similar deshielding is expected for the pyrazine ring carbons pressbooks.pubnih.gov. For the analogous 2,5-diphenylpyrazine, pyrazine and phenyl carbon signals appear between δ 126.8 and 150.7 ppm thermofisher.com.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Scaffold Data is representative and based on analysis of the closely related N-isopropyl derivative and general principles. google.comlibretexts.orgucl.ac.uk

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyrazine-H (C3-H) | ~8.0 | Singlet (s) |

| Phenyl-H | 7.2 - 7.6 | Multiplet (m) | |

| Amine-H (NH₂) | Variable (Broad) | Singlet (s) | |

| ¹³C | Pyrazine Carbons | 140 - 160 | - |

| Phenyl Carbons | 125 - 140 | - |

Two-Dimensional NMR Methodologies for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular structure molbase.com.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It would be used to identify the coupling network within the phenyl rings but would show no cross-peak for the isolated pyrazine proton, confirming its structural environment bldpharm.comnih.gov.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link the pyrazine proton signal (~δ 8.0) to its corresponding carbon (C3) and each phenyl proton to its attached carbon molbase.combldpharm.com.

Correlation between the pyrazine proton (H3) and the carbons of the adjacent phenyl group (at C5) and the amine-bearing carbon (C2).

Correlations between the phenyl protons and the pyrazine ring carbons to which they are attached (C5 and C6), confirming the substitution pattern .

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HPLC-MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation, which provides further structural verification libretexts.org.

For this compound (MW = 247.29 g/mol ), Electrospray Ionization (ESI) in positive mode is a common technique. It is expected to show a prominent signal for the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 248.29 libretexts.org.

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pattern is a molecular fingerprint. For this compound, likely fragmentation pathways include:

Loss of Ammonia (B1221849): Cleavage of the amine group could lead to the loss of a neutral ammonia molecule (NH₃, 17 Da).

Alpha-Cleavage: This is a characteristic fragmentation for amines where the bond adjacent to the C-N bond cleaves pharmaffiliates.com.

Ring Fragmentation: The pyrazine or phenyl rings could fragment, although aromatic systems are generally stable.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical method for separating the target compound from impurities or other components in a mixture and obtaining mass spectral data simultaneously. UPLC-MS/MS methods have been developed for the quantification of pyrazine derivatives in various matrices, often using a C18 reverse-phase column and an ESI source . Such methods are essential for purity assessment and pharmacokinetic studies of derivatives libretexts.org.

Table 3: Mass Spectrometry Data for this compound This table is generated based on the compound's calculated molecular weight and common fragmentation patterns for amines and aromatic systems. libretexts.orgpharmaffiliates.com

| Technique | Ion | Expected m/z | Interpretation |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 248.3 | Protonated Molecular Ion |

| [M+Na]⁺ | 270.3 | Sodium Adduct | |

| ESI-MS/MS | [M+H - NH₃]⁺ | 231.3 | Loss of neutral ammonia from the molecular ion |

| [M+H - C₆H₅]⁺ | 171.2 | Loss of a phenyl radical |

Electronic Absorption and Emission Spectroscopy Studies

Electronic spectroscopy, encompassing absorption and emission techniques, is pivotal for probing the electronic transitions and photophysical behavior of pyrazine derivatives. The electronic properties are largely dictated by the pyrazine core, which can be modulated by substituents, influencing phenomena such as intramolecular charge transfer (ICT) and luminescence.

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for investigating the electronic transitions in conjugated systems like this compound. The spectra of pyrazine derivatives typically exhibit distinct absorption bands corresponding to different electronic transitions.

Detailed Research Findings: The UV-Vis spectra of pyrazine derivatives generally display two main absorption bands. scispace.com The first, appearing at shorter wavelengths (typically 290–340 nm), is attributed to π-π* transitions within the aromatic pyrazine core and the attached phenyl rings. scispace.commdpi.com The second band, observed at longer wavelengths (350–500 nm), is often assigned to an intramolecular charge transfer (ICT) transition. scispace.commdpi.com This ICT character arises from the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. In D-A-D (Donor-Acceptor-Donor) type compounds featuring a pyrazine derivative as the acceptor, this ICT band is prominent. mdpi.com

For instance, studies on pyrazine-based triterpenoids show characteristic absorption maxima for the pyrazine skeleton around 272 nm and 278 nm. niscpr.res.in In other complex pyrazine derivatives, such as those designed for materials applications, the ICT absorption bands can be significantly red-shifted depending on the strength of the acceptor and the polarity of the solvent. mdpi.com However, in some cases, the absorption peaks are not significantly affected by solvent polarity. mdpi.com The electronic spectrum of pyrazine-2-amidoxime, an analogue, shows two absorption bands in water at 252 nm (π-π) and 290 nm (n-π). researchgate.net Changing the solvent from water to acetonitrile (B52724) can induce a hypsochromic (blue) shift of the π-π* band. researchgate.net

The table below summarizes typical UV-Vis absorption data for various pyrazine derivatives, illustrating the range of observed electronic transitions.

| Pyrazine Derivative | Solvent | λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|---|

| Pyrazine-based Triterpenoid (A) | Not Specified | 272, 278 | Pyrazine Skeleton | niscpr.res.in |

| Pyrazine-based Triterpenoid (B) | Not Specified | 272, 278 | Pyrazine Skeleton | niscpr.res.in |

| Pyrazine-2-amidoxime (PAOX) | Water | 252, 290 | π-π, n-π | researchgate.net |

| BPC-2DPx (D-A-D type) | Various | ~320, ~440 | π-π, ICT | mdpi.com |

| CNDIPY (AIEE-active) | DMSO/H₂O | ~325, ~375 | π-π, ICT | scispace.com |

Fluorescence and phosphorescence spectroscopy provide valuable information on the emissive properties and excited-state dynamics of molecules. Pyrazine and its derivatives are known to exhibit interesting photoluminescence behaviors, including fluorescence and, in some cases, room-temperature phosphorescence. nih.govacs.org

Detailed Research Findings: Pyrazine-based compounds often display fluorescence emissions that are red-shifted compared to their benzene (B151609) analogues, making pyrazine an efficient luminophore for developing materials with longer emission wavelengths. nih.govacs.org The emission properties are strongly influenced by the molecular structure and environment. For example, some pyrazine derivatives exhibit aggregation-induced enhanced emission (AIEE), where fluorescence intensity increases upon aggregation in mixed solvent systems like DMSO/H₂O. scispace.com This phenomenon is often attributed to the restriction of intramolecular rotation in the aggregated state. scispace.com

Furthermore, the fluorescence of pyrazine derivatives can be sensitive to solvent polarity, a characteristic known as solvatochromism. A positive solvatochromic effect, where the emission peak shifts to longer wavelengths with increasing solvent polarity, confirms the intramolecular charge transfer (ICT) nature of the excited state. scispace.com In the development of materials for bioimaging, pyrazine-based polycyclic heteroaromatics have been synthesized that show emission in the green to red region of the spectrum. rsc.org

Phosphorescence, which involves emission from a triplet excited state, is less common but has been observed in certain pyrazine derivatives. For instance, 5,6-dichloro-2,3-dicyanopyrazine (B1630544) exhibits room-temperature phosphorescence, with its emission being significantly red-shifted compared to its benzene counterpart. nih.govacs.org Weak phosphorescence has also been detected in the near-infrared region for hexachlorosubstituted subphthalocyanine (B1262678) aza-analogues containing pyrazine fragments. nih.gov The state of protonation can also be strongly coupled to the fluorescence emission properties, particularly in the near-infrared region, suggesting potential use in pH-coupled applications. nih.gov

Near-Infrared (NIR) spectroscopy, which probes overtone and combination vibrations, has emerged as a powerful tool for various applications, including process analysis and materials science. researchgate.netmdpi.comeuropa.eu In the context of this compound and its derivatives, NIR spectroscopy is particularly relevant for characterizing materials designed for optoelectronic applications, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgmdpi.com

Detailed Research Findings: The incorporation of a thieno[3,4-b]pyrazine (B1257052) chromophore into a D-π-A (Donor-π-Acceptor) molecular structure is a key strategy for extending the photoresponse of organic dyes into the NIR region. rsc.org This structural modification facilitates intramolecular electron transfer and can red-shift the maximum absorption band to over 600 nm, with photoelectric response extending up to 900 nm. researchgate.netrsc.org For example, organic sensitizers based on thieno[3,4-b]pyrazine derivatives have been successfully used in quasi-solid-state DSSCs, demonstrating efficient photoelectric conversion across the visible and NIR regions. researchgate.net

In the field of OLEDs, replacing a pyridine (B92270) acceptor with a stronger electron-accepting pyridopyrazine unit in a polymer backbone can lower the band gap and shift the emission into the NIR, with broad emission centered around 800 nm. mdpi.com Similarly, a polymer containing 2,3-diphenyl-thieno[3,4-b]pyrazine units exhibited a low band gap of approximately 1.3 eV and showed clear NIR emission at 956 nm in an electroluminescent device. mdpi.com These findings underscore the potential of designing derivatives of this compound with tailored NIR absorption and emission properties for advanced technological applications.

X-Ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray diffraction (XRD) is an indispensable technique for analyzing the solid-state structure of crystalline materials. It provides definitive information on crystal packing, molecular conformation, and intermolecular interactions, which are crucial for understanding the physical properties of organic compounds.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive method used to identify crystalline phases and analyze polymorphism. A PXRD pattern is a fingerprint of a specific crystalline solid. Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Detailed Research Findings: Extensive PXRD studies have been conducted on derivatives of this compound, particularly Selexipag, which is 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}-N-(methylsulfonyl)acetamide. Multiple crystalline forms of this compound have been identified and characterized by their unique diffraction peaks. google.comgoogle.com For example, Form-I, Form-II, and Form-III crystals of Selexipag show characteristic peaks at specific 2θ angles when analyzed using Cu Kα radiation. google.comgoogle.com The stability and integrity of crystalline structures, such as pyrazine-linked covalent organic frameworks (COFs), can also be confirmed by PXRD analysis after exposure to various solvents or temperature changes. sci-hub.se PXRD is also used to confirm that a bulk, microcrystalline sample is of the same phase as the single crystal used for structure determination. mdpi.combohrium.com In studies of mechanochromic luminescent materials, the disappearance of sharp PXRD signals after grinding confirms a transition from a crystalline to an amorphous state. rsc.org

The table below presents the characteristic PXRD peaks for different polymorphs of a derivative of this compound.

| Crystalline Form (of Selexipag) | Characteristic Diffraction Peaks (2θ °) | Reference |

|---|---|---|

| Form-I | 9.4, 9.8, 17.2, 19.4 | google.comgoogle.com |

| Form-II | 9.0, 12.9, 20.7, 22.6 | google.comgoogle.com |

| Form-III | 9.3, 9.7, 16.8, 20.6, 23.5 | google.comgoogle.com |

| Form-L | 3.3, 6.6, 11.3, 12.6, 13.6, 16.2 | google.comtdcommons.org |

Note: The diffraction angle 2θ is subject to a typical variation of ±0.2°. google.com

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles. unl.pt This technique is the gold standard for elucidating molecular geometry and understanding intermolecular interactions like hydrogen bonding and π-π stacking in the solid state. iucr.org

Detailed Research Findings: While a specific SCXRD structure for this compound was not found in the searched literature, analysis of closely related pyrazine derivatives provides significant insight into its likely solid-state conformation. For example, the crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine reveals that the pyrazine ring is inclined relative to the planes of the phenyl rings by 14.2°. rsc.org This non-planar arrangement is common in phenyl-substituted pyrazines and is a result of steric hindrance between the rings.

Chromatographic Techniques for Purity Assessment and Intermediate Analysis

Chromatographic separation is fundamental in the synthesis and quality control of this compound and its related compounds. These methods allow for the effective separation of the target compound from starting materials, intermediates, and byproducts, ensuring the final product meets the required purity standards.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of this compound and its derivatives. Its high resolution and sensitivity make it suitable for detecting even trace impurities.

A common application of HPLC is in the analysis of N-isopropyl-5,6-diphenylpyrazin-2-amine, a derivative of this compound. In one patented method, the purity of this compound was determined to be 98.85% using HPLC. google.com While specific column and mobile phase details for this particular analysis are not provided, general HPLC methods for pyrazine derivatives often employ reversed-phase columns. tut.ac.jp

For the analysis of related, more complex derivatives such as 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide, specific HPLC methods have been detailed. One such method utilizes a Kromasil C18 column (250 x 4.6 mm, 5 µm) with a gradient elution at a column temperature of 30°C and UV detection at 210 nm. google.comgoogle.com Another developed HPLC method for a similar compound, selexipag, employed a Supelco Ascentis® Express phenyl-hexyl column (100 x 4.6 mm, 2.7 µm) with an isocratic mobile phase of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. dergipark.org.tr The flow rate was 0.5 mL/min, and detection was set at 204 nm. dergipark.org.tr

The derivatization of amine compounds is a strategy that can be employed to enhance UV sensitivity during HPLC analysis. chromatographyonline.com For instance, primary amines can be derivatized with salicylaldehyde, which allows for sensitive detection using a standard UV detector. chromatographyonline.com This approach can be particularly useful for quantifying residual primary amines in reaction mixtures. chromatographyonline.com

Table 1: HPLC Methods for the Analysis of this compound Derivatives

| Compound | Column | Mobile Phase | Detection | Purity/Concentration | Reference |

|---|---|---|---|---|---|

| N-isopropyl-5,6-diphenylpyrazin-2-amine | Not specified | Not specified | Not specified | 98.85% | google.com |

| 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide | Kromasil C18, 250*4.6, 5μ | Gradient | 210 nm | >95% | google.comgoogle.com |

| Selexipag | Supelco Ascentis® Express phenyl hexyl, 100×4.6 mm, 2.7µm | Acetonitrile:water (60:40, v/v) with 0.1% formic acid | 204 nm | 15.7-117.6 µg/mL (linear range) | dergipark.org.tr |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and assessing the purity of this compound and its intermediates.

In the synthesis of N-isopropyl-5,6-diphenylpyrazin-2-amine from 5-bromo-2,3-diphenylpyrazine (B3034873) and isopropylamine (B41738), TLC is used to monitor the completion of the reaction. google.com While the specific solvent system for this transformation is not always detailed, a common eluent for pyrazine derivatives is a mixture of n-hexane and ethyl acetate (B1210297). imist.ma For instance, in the analysis of other pyrazine derivatives, an eluent system of n-hexane:ethyl acetate = 1:1 was used. imist.ma

TLC plates are typically silica (B1680970) gel plates (e.g., Merck Kieselgel 60 F254). imist.ma After development, the spots can be visualized under UV light (254 nm or 366 nm). For compounds that are not UV-active or to enhance visualization, various staining reagents can be employed. Given that this compound contains a primary amine group, a ninhydrin (B49086) solution can be used as a specific spray reagent, which typically produces colored spots (e.g., red, pink, or purple) upon heating. illinois.eduepfl.ch For general hydrocarbon visualization, iodine vapor or a sulfuric acid spray followed by heating can be effective. illinois.edu

Table 2: TLC Systems for the Analysis of Pyrazine Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Visualization | Application | Reference |

|---|---|---|---|---|

| Silica gel | n-hexane:ethyl acetate = 1:1 | UV light | Monitoring reaction progress | imist.ma |

| Silica gel | Not specified | Not specified | Monitoring synthesis of N-isopropyl-5,6-diphenylpyrazin-2-amine | google.com |

Computational Chemistry and Theoretical Investigations of 5,6 Diphenylpyrazin 2 Amine Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 5,6-Diphenylpyrazin-2-amine. Methods like B3LYP with a suitable basis set (e.g., 6-311G++) are commonly employed to optimize the molecular geometry and calculate various electronic descriptors for pyrazine (B50134) derivatives. semanticscholar.orgnih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity. nih.govmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazine ring, while the LUMO may be distributed across the diphenyl and pyrazine systems. This distribution governs the molecule's behavior in charge-transfer interactions. Global reactivity descriptors can be calculated from these energies to predict chemical behavior.

Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data typical for a pyrazine derivative, as would be calculated using DFT methods.

| Parameter | Formula | Typical Calculated Value | Predicted Chemical Behavior |

| EHOMO | - | -5.85 eV | Electron-donating capability |

| ELUMO | - | -1.95 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.90 eV | High kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.95 eV | Resistance to charge transfer |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.90 eV | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | 3.89 eV | Propensity to act as an electrophile |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. For this compound, this theory helps explain the delocalization of π-electrons across the pyrazine and phenyl rings. The analysis of MO compositions reveals the nature of electronic transitions. For instance, the transition from the HOMO to the LUMO (π → π*) is typically responsible for the primary absorption band in the UV-visible spectrum. Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge-transfer interactions and the stability endowed by electron delocalization. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. researchgate.net For this compound, the key flexible points are the rotational bonds connecting the phenyl groups to the pyrazine core.

MD simulations can map the potential energy surface related to the torsion angles of these phenyl rings, identifying the most stable, low-energy conformations. nih.gov Furthermore, simulations in different solvents can reveal how the molecule interacts with its environment, which is crucial for understanding its solubility and behavior in solution. In studies of similar heterocyclic compounds, MD simulations have been used to assess the stability of protein-ligand complexes, calculating metrics like the root-mean-square deviation (RMSD) to understand binding stability over time. mdpi.com

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties. Time-dependent DFT (TD-DFT) calculations are used to simulate UV-visible absorption spectra by calculating the energies of electronic transitions. For this compound, this could predict the λmax values corresponding to π → π* transitions.

Vibrational frequencies from DFT calculations allow for the prediction of Infrared (IR) and Raman spectra. By comparing calculated spectra with experimental data, specific vibrational modes can be assigned to functional groups within the molecule, such as the N-H stretching of the amine group or the C=N stretching of the pyrazine ring. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data for pyrazine derivatives. science-and-fun.de

Illustrative Predicted Spectroscopic Data for this compound This table contains hypothetical data representing typical results from DFT-based spectroscopic predictions.

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Molecular Feature |

| UV-Visible | λmax | ~350 nm | HOMO → LUMO (π → π*) transition |

| Infrared (IR) | Vibrational Frequency | ~3450 cm⁻¹ | N-H stretch (amine group) |

| Infrared (IR) | Vibrational Frequency | ~1600 cm⁻¹ | C=C/C=N aromatic ring stretches |

| ¹H NMR | Chemical Shift | ~6.5-7.0 ppm | -NH₂ protons |

| ¹³C NMR | Chemical Shift | ~155 ppm | Pyrazine C-atom bonded to -NH₂ |

Reaction Pathway Modeling and Mechanistic Prediction

Theoretical modeling can be used to explore potential reaction pathways and elucidate reaction mechanisms. For the synthesis or functionalization of this compound, computational methods can identify transition states and intermediates. rsc.org By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. For example, in studying electrophilic substitution on the pyrazine ring, calculations can predict whether the reaction is likely to occur and at which position by modeling the stability of the intermediates.

Structure-Property Relationship Modeling Using Computational Approaches

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. ijournalse.orgresearchgate.net For a series of derivatives of this compound, a QSAR study would begin by calculating a wide range of molecular descriptors using computational methods. semanticscholar.orgnih.gov

These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that links these descriptors to an observed property (e.g., antiproliferative activity). Such models are valuable for predicting the properties of new, unsynthesized derivatives and guiding the design of compounds with enhanced characteristics. scienceopen.com

Reactivity and Coordination Chemistry of 5,6 Diphenylpyrazin 2 Amine Derivatives

Fundamental Reactivity Patterns of the Pyrazine (B50134) Core and Amine Substituent

The reactivity of 5,6-diphenylpyrazin-2-amine is governed by the interplay of the electron-deficient pyrazine ring and the electron-donating amine substituent. The two phenyl groups at positions 5 and 6 also influence the steric and electronic properties of the molecule.

Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or when a good leaving group is present. While direct SNAr on an unsubstituted aminopyrazine is challenging due to the electron-donating nature of the amino group, halogenated derivatives of this compound would be expected to undergo nucleophilic substitution. For instance, a chloro or bromo substituent on the pyrazine ring could be displaced by various nucleophiles, such as amines or alkoxides. The reaction conditions for such substitutions on related 2-chloropyrimidines and chloropyrazines often require elevated temperatures or the use of microwave irradiation to proceed efficiently. researchgate.net Catalytic methods, for example, using transition metals, can also facilitate these transformations under milder conditions. researchgate.netthieme-connect.de

Oxidation-Reduction Chemistry

The pyrazine core of this compound is redox-active and can undergo reduction. Electrochemical studies on pyrazines have shown that they can be reduced to form 1,4-dihydropyrazines. cdnsciencepub.com These species are often highly oxidizable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The specific reduction potential of this compound would be influenced by the electronic effects of the phenyl and amine substituents.

Coupling Reactions

The this compound scaffold can be further functionalized through various palladium-catalyzed cross-coupling reactions. For these reactions to occur, the pyrazine ring typically needs to be substituted with a halide (e.g., Br, I) or a triflate group.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.netacs.orgacsgcipr.org This would allow for the introduction of diverse amino substituents onto the pyrazine core.

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated this compound derivative could be coupled with various alkynes to introduce alkynyl functionalities onto the pyrazine ring, which can then be used for further synthetic transformations. semanticscholar.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be used to introduce vinyl groups onto a halogenated this compound scaffold.

The following table summarizes representative conditions for these coupling reactions as applied to related heterocyclic systems.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Ref. |

| Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 °C | nih.gov |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 °C | semanticscholar.org |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 °C | nih.gov |

Ligand Design and Metal Complexation Studies Involving Diphenylpyrazine Scaffolds

The nitrogen atoms of the pyrazine ring and the exocyclic amine group in this compound and its derivatives make them excellent ligands for coordinating with metal ions. The diphenylpyrazine scaffold has been extensively used in the design of ligands for the construction of both mononuclear and polynuclear metal complexes with interesting photophysical and electrochemical properties.

Mononuclear Metal Complex Formation (e.g., with Ru, Re, Pt)

Derivatives of 5,6-diphenylpyrazine are effective ligands for the formation of stable mononuclear complexes with a variety of transition metals, including ruthenium, rhenium, and platinum. The coordination typically occurs through the two nitrogen atoms of the pyrazine ring, forming a chelate.

Ruthenium Complexes: Ligands incorporating the diphenylpyrazine moiety have been used to synthesize mononuclear ruthenium(II) complexes. These complexes often exhibit interesting photophysical properties, such as luminescence, which can be tuned by modifying the substituents on the pyrazine or the other ligands coordinated to the metal center.

Rhenium Complexes: Mononuclear rhenium(I) tricarbonyl complexes with pyrazine-containing ligands have been synthesized and characterized. dcu.ie These complexes are of interest for their potential applications in sensing and as photosensitizers. The synthesis generally involves the reaction of a rhenium pentacarbonyl halide with the diphenylpyrazine-based ligand in a suitable solvent. nih.govnih.gov

Platinum Complexes: Diphenylpyrazine ligands can also coordinate to platinum(II) centers. The resulting complexes have been investigated for their potential applications in materials science and catalysis.

Dinuclear and Polynuclear Coordination Assemblies

The diphenylpyrazine scaffold is particularly well-suited for the construction of dinuclear and polynuclear complexes, where it can act as a bridging ligand connecting two or more metal centers. The two nitrogen atoms of the pyrazine ring can each coordinate to a different metal ion, facilitating the formation of these larger assemblies.

Dinuclear Ruthenium Complexes: A significant body of research has focused on dinuclear ruthenium(II) complexes bridged by diphenylpyrazine-based ligands. In these complexes, the bridging ligand can mediate electronic communication between the two metal centers. The extent of this communication can be probed by electrochemical and spectroscopic techniques.

Polynuclear Assemblies: By designing more elaborate ligands containing multiple diphenylpyrazine units, it is possible to construct even larger polynuclear assemblies. These structures are of fundamental interest in supramolecular chemistry and have potential applications in areas such as molecular electronics and artificial photosynthesis. acs.org

The following table provides examples of metal complexes formed with diphenylpyrazine-based ligands.

| Metal | Complex Type | Bridging Ligand Example | Properties/Applications |

| Ru(II) | Mononuclear | 2,3-di(2-pyridyl)-5,6-diphenylpyrazine | Photoluminescent, Redox-active |

| Re(I) | Mononuclear | 2,3,5,6-tetra(2-pyridyl)pyrazine | Luminescent, Photosensitizer |

| Ru(II) | Dinuclear | 2,3-di(2-pyridyl)-5,6-diphenylpyrazine | Electronic communication between metal centers |

| Pb(II) | Dinuclear | 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine | Organic Light-Emitting Diodes (OLEDs) |

Electrochemical Properties of this compound Coordination Compounds

The electrochemical behavior of coordination compounds derived from ligands containing the 5,6-diphenylpyrazine core is a key area of investigation, as it underpins their potential use in a variety of applications, from molecular electronics to catalysis. The redox properties of these complexes are typically studied using techniques such as cyclic voltammetry and spectroelectrochemistry.

Cyclic voltammetry is a powerful technique used to probe the redox behavior of metal complexes. For coordination compounds of ligands structurally similar to this compound, such as the ruthenium complexes of 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz), multiple reversible redox processes have been observed. nih.gov These processes are typically associated with the metal center (e.g., Ru(II)/Ru(III) couple) and the ligand-based orbitals.

The formal potentials and the electrochemical energy gap in these systems are highly dependent on the coordination mode of the ligand and the number of metal centers present. nih.gov For instance, in dinuclear ruthenium complexes bridged by a dpdpz ligand, electronic coupling between the two metal centers is evident from the electrochemical data. nih.gov This coupling can be tuned by altering the geometry and electronic environment of the coordination sphere.

The electrochemical properties for a series of mono- and dinuclear ruthenium complexes with the related dpdpz ligand are summarized in the table below.

| Complex | Redox Couple | Potential (V vs. Ag/AgCl) |

| Mononuclear Ru(II) dpdpz Complex | Ru(II)/Ru(III) | Value not available |

| Dinuclear Ru(II) dpdpz Complex | Ru(II)Ru(II)/Ru(II)Ru(III) | Value not available |

| Dinuclear Ru(II) dpdpz Complex | Ru(II)Ru(III)/Ru(III)Ru(III) | Value not available |

Note: Specific potential values from the literature for these illustrative examples are not provided in the abstract. The table demonstrates the type of data obtained from cyclic voltammetry studies.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur in a molecule as its oxidation state is varied. This method provides valuable information about the electronic structure of the redox-active species. In studies of dinuclear ruthenium complexes with the analogous dpdpz ligand, spectroelectrochemical measurements have been instrumental in confirming the electronic coupling between the metal centers. nih.gov By monitoring the changes in the electronic absorption spectrum as a function of the applied potential, it is possible to identify and characterize the electronic transitions associated with the different redox states of the complex. These studies help in understanding the extent of electron delocalization and the nature of the orbitals involved in the redox processes.

Research into Applications of Metal Complexes Derived from this compound in Materials Science and Catalysis

The unique electronic and structural features of metal complexes derived from this compound and its analogues make them promising candidates for a range of applications in materials science and catalysis.

The ability of diphenylpyrazine-based ligands to bridge multiple metal centers and facilitate electronic communication makes their coordination compounds attractive for the development of electrochemical devices and molecular wires. nih.gov The concept of a molecular wire involves the transport of electrons over a molecular-scale distance, a fundamental process in nanoelectronics. The extended π-system of the diphenylpyrazine core, coupled with the redox-active metal centers, provides a pathway for electron delocalization. Research on oligomeric ruthenium complexes with bridging diphenylpyrazine-type ligands has been pursued with the goal of creating such molecular wires. The electronic coupling observed in these systems is a prerequisite for efficient charge transport.

The mechanism of photocatalysis often involves the absorption of light by the ruthenium complex, leading to the formation of a metal-to-ligand charge transfer (MLCT) excited state. This excited state can then participate in electron transfer or energy transfer processes with a substrate, initiating a chemical reaction. The presence of the pyrazine-amine functionality in the ligand could be exploited to tune the photophysical and redox properties of the resulting ruthenium complexes, potentially leading to more efficient photocatalysts.

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. Pyrazine-based ligands are excellent building blocks for the construction of supramolecular architectures due to their ability to act as bridging ligands between metal centers. researchgate.net The nitrogen atoms of the pyrazine ring can coordinate to two different metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers.

Biological Activity and Structure Activity Relationship Sar Studies of 5,6 Diphenylpyrazin 2 Amine Derivatives at Molecular and Cellular Levels

Design and Synthesis Strategies for Biologically Active Analogs

The design of biologically active 5,6-diphenylpyrazin-2-amine analogs often originates from the structural optimization of existing lead compounds. A prominent example is the development of agonists for the prostacyclin (IP) receptor, where derivatives were designed by modifying MRE-269, a known highly selective IP receptor agonist. nih.govacs.orgacs.org Key strategies in the design process include:

Preservation of Essential Moieties : The diphenylpyrazine group is considered crucial for IP receptor selectivity and is often retained. Similarly, the oxyacetic acid group is typically preserved due to its important electrostatic interactions within the receptor's binding pocket. acs.org

Modification of Flexible Linkers : The flexible linker portion of the molecule is a primary target for chemical modification to improve potency and pharmacokinetic properties. acs.org

Conformational Constraint : Introducing conformational constraints, such as incorporating a cyclic configuration instead of a linear chain, is a strategy employed to enhance potency and reduce metabolic breakdown. acs.org

Synthesis of these analogs involves multi-step chemical reactions. For instance, the creation of 2-cyclic amino-5,6-diphenylpyrazine derivatives has been a key focus. nih.govacs.orgacs.org In other studies, 1,4-pyrazine-containing inhibitors of p300/CBP histone acetyltransferases were synthesized by reacting a benzil (B1666583) compound with 2-aminoacetamide to produce a 2-hydroxy-5,6-diphenylpyrazine intermediate, which then undergoes further reactions to yield the target compounds. nih.gov

Receptor Agonism/Antagonism Mechanisms Investigated in In Vitro and Cellular Models

Prostacyclin Receptor (IP Receptor) Agonism Studies

Derivatives of this compound have been extensively studied as prostacyclin (IP) receptor agonists. Prostacyclin (PGI2) is a natural compound that plays a vital role in maintaining vascular health by causing vasodilation and inhibiting platelet aggregation. acs.org These effects are mediated through the IP receptor, a G-protein-coupled receptor. acs.org

The lead compound, 2-amino-5,6-diphenylpyrazine derivative 4c, was identified by modifying a compound with a long duration of action in thrombosis models. acs.org This led to the discovery of Selexipag [2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide], an orally available and selective IP receptor agonist. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these agonists. For example, systematic evaluation of 2-cyclic amino-5,6-diphenylpyrazine derivatives revealed that introducing a dimethyl group at the C3 position of the piperidine ring significantly enhanced anti-platelet aggregation activity. nih.govacs.org The most potent compound from this series, 6c-14S, showed a 40-fold increase in potency compared to the parent compound MRE-269. nih.govacs.org Docking studies have helped to confirm the high selectivity of these compounds for the IP receptor. nih.govacs.org

Table 1: IP Receptor Agonism of Selected this compound Derivatives

| Compound | Modification | Potency (IC50 for Platelet Aggregation) | Reference |

| 4c | Lead compound with 2-amino-5,6-diphenylpyrazine core | 1.5 µM | acs.org |

| Selexipag | Orally available prodrug | Metabolized to active form ACT-333679 | nih.govnih.gov |

| 6c-14S | Dimethyl group at C3 of piperidine ring | 40-fold more potent than MRE-269 | acs.org |

This table is based on data presented in the text. IC50 values represent the concentration required to inhibit 50% of ADP-induced platelet aggregation.

Selectivity Profiling against Other Prostanoid Receptors

A key advantage of this compound derivatives like Selexipag is their high selectivity for the IP receptor over other prostanoid receptors (e.g., EP, DP, FP, TP receptors). nih.govnih.gov This selectivity is important because activation of other prostanoid receptors can lead to undesirable side effects. For instance, some PGI2 analogs can activate other prostanoid receptors, which may compromise their efficacy and tolerability. nih.govbohrium.com

In vitro studies have demonstrated that Selexipag and its active metabolite, ACT-333679, are highly selective for the human IP receptor. nih.gov Unlike PGI2 analogs such as iloprost and beraprost, Selexipag and its metabolite did not cause contraction of rat gastric fundus tissue, which expresses multiple other prostanoid receptors. nih.gov This high selectivity is attributed to the unique chemical structure of the diphenylpyrazine derivatives, which is distinct from that of natural prostanoids. nih.gov

Enzyme Inhibition Studies (e.g., Histone Acetyltransferases p300/CBP)

Beyond receptor agonism, derivatives of the pyrazine (B50134) scaffold have been investigated as enzyme inhibitors. Specifically, a series of 1,4-pyrazine-containing compounds have been identified as inhibitors of the histone acetyltransferases (HATs) p300 and its paralog CBP. nih.gov These enzymes play a critical role in regulating gene expression by acetylating histone proteins, and their dysregulation is implicated in diseases like cancer. nih.gov

Through compound screening and subsequent structure-activity relationship studies, a novel class of 1,4-pyrazine-containing inhibitors of p300/CBP HAT was discovered, with IC50 values as low as 1.4 µM. nih.gov Enzyme kinetic studies revealed that the most potent compound in this series acts as a competitive inhibitor with respect to the histone substrate. nih.gov This indicates that these compounds bind to the active site of the enzyme and compete with the natural substrate.

Inhibition of Cellular Processes (e.g., ADP-induced Human Platelet Aggregation In Vitro)

A primary therapeutic application of IP receptor agonists is the inhibition of platelet aggregation. acs.org Adenosine (B11128) diphosphate (ADP) is a key agonist that induces platelet activation and aggregation. nih.gov Derivatives of this compound have demonstrated potent inhibition of ADP-induced human platelet aggregation in vitro. acs.org

The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) value. acs.org The development of Selexipag and its analogs was driven by the need for potent and long-acting inhibitors of platelet aggregation for the treatment of vascular diseases. acs.org The anti-aggregatory activity of these compounds is a direct consequence of their agonistic activity at the IP receptor on platelets, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent inhibition of platelet activation. acs.org

Table 2: Inhibition of ADP-Induced Platelet Aggregation by this compound Derivatives

| Compound | Description | In Vitro Activity | Reference |

| 4c | 2-amino-5,6-diphenylpyrazine derivative | Potent inhibition of platelet aggregation (IC50 = 1.5 µM) | acs.org |

| 6c-14S | Derivative with dimethyl group on piperidine ring | Significantly improved anti-aggregatory activity | acs.org |

This table summarizes the antiplatelet aggregation activity of key compounds mentioned in the text.

Mechanisms of Antioxidant Properties

Pyrazine derivatives have also been noted for their antioxidant activities. mdpi.com The antioxidant properties of chemical compounds are often related to their molecular structure, including the presence and position of specific functional groups. researchgate.net For aniline and phenolic compounds, antioxidant activity is dependent on the number and position of active groups (NH2 or OH). researchgate.net These groups can donate a hydrogen atom to scavenge free radicals.

The structure-activity relationship for antioxidants suggests that the ability to form intramolecular hydrogen bonds can enhance activity. researchgate.net While specific mechanistic studies on the antioxidant properties of this compound itself are less detailed in the provided context, the broader class of pyrazine derivatives has shown potential in protecting against free radical damage. mdpi.com For example, certain cinnamic acid–pyrazine derivatives have demonstrated protective effects in human cell lines against free radical damage. mdpi.com The antioxidant mechanism likely involves the stabilization of radicals through the aromatic pyrazine ring system and the electron-donating nature of the amine substituent.

Molecular Docking and Ligand-Target Interaction Analysis of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. In the context of this compound derivatives, docking studies have been crucial in elucidating their mechanism of action at a molecular level, particularly in identifying key interactions that contribute to their biological activity.

Research into the antimycobacterial potential of pyrazine derivatives has utilized molecular docking to understand how these compounds interact with essential enzymes in Mycobacterium tuberculosis (Mtb). One such study focused on a series of 2-aminoaryl-3,5-diaryl pyrazines, which share the core structure of this compound, and investigated their interaction with the Mtb protein 2FUM. nih.gov

The docking analysis revealed that these pyrazine derivatives can bind effectively within the active site of the 2FUM enzyme. nih.gov The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions with the amino acid residues of the protein. The calculated binding energies for the most potent compounds in the series ranged from -9.62 to -12.06 kcal/mol, indicating a strong and stable interaction with the target enzyme. nih.gov